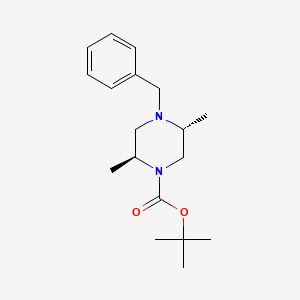

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

CAS No.: 1638744-26-9

Cat. No.: VC8396191

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638744-26-9 |

|---|---|

| Molecular Formula | C18H28N2O2 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1 |

| Standard InChI Key | XKSYUMRCBPYFNT-CABCVRRESA-N |

| Isomeric SMILES | C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |

| SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |

| Canonical SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with distinct stereochemical and functional modifications:

-

Stereochemistry: The (2S,5R) configuration ensures specific spatial orientation of the methyl groups at positions 2 and 5, critical for interactions with biological targets .

-

Substituents:

Molecular Formula:

Molecular Weight: 304.4 g/mol .

Discrepancies in CAS Registry

Two CAS numbers are associated with this compound:

-

1638744-26-9 (cited in source)

-

198895-99-7 (cited in source )

This discrepancy may arise from differences in stereochemical descriptors or database errors. Both sources otherwise align in structural and functional descriptions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions to achieve precise stereochemical control and functionalization:

-

Piperazine Ring Formation:

-

Benzyl Introduction:

-

tert-Butyl Ester Protection:

Key Challenges:

-

Maintaining enantiomeric purity during alkylation and esterification steps.

-

Optimizing reaction yields (typically 50–70%) under inert atmospheric conditions.

Physicochemical Properties

The tert-butyl ester contributes to the compound’s stability under acidic conditions, while the benzyl group increases its hydrophobicity ().

Biological Activities and Applications

Mechanistic Insights

-

p38α MAP Kinase Inhibition: Derivatives of this compound demonstrate enhanced pharmacokinetic properties in inhibiting p38α, a kinase implicated in inflammatory diseases .

-

δ-Opioid Receptor Modulation: The (2S,5R) configuration enables selective binding to δ-opioid receptors, offering potential in pain management .

-

Neuropsychiatric Applications: Structural analogs show promise in preclinical models of anxiety and depression due to serotonin receptor modulation.

Drug Development Utility

-

Intermediate for Prodrugs: Hydrolysis of the tert-butyl ester in vivo yields active carboxylic acids, enabling prodrug strategies .

-

Chiral Pool Synthesis: Serves as a building block for enantiomerically pure pharmaceuticals, reducing the need for costly resolution steps.

| Hazard Category | Risk Statements | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315, H313 | P280 (wear gloves/clothing) |

| Eye Damage | H319 | P305+P351+P338 (eye rinse) |

| Respiratory Irritation | H335 | P271 (use ventilation) |

Operational Guidelines

Comparative Analysis with Analogues

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| (2S,5R)-2,5-Dimethylpiperazine | Lacks benzyl and tert-butyl groups | Lower lipophilicity, shorter half-life |

| 4-Fluorobenzylpiperazine Indoles | Fluorine substitution at benzyl | Enhanced kinase inhibition |

The benzyl group in the subject compound improves target affinity compared to non-aromatic analogues, while the tert-butyl ester extends metabolic stability .

Future Perspectives

-

Stereoselective Catalysis: Advances in asymmetric catalysis could streamline synthesis and reduce costs.

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers may enhance bioavailability for CNS applications.

-

Toxicological Studies: Comprehensive in vivo profiling is needed to assess long-term safety and off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume